molecular formula C21H14Cl2N2O2 B11466109 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B11466109
M. Wt: 397.2 g/mol
InChI Key: FXZLPNHAXZNKHK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are bicyclic compounds that contain both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substituents play a crucial role in modulating its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-15(12)20(26)24-17-10-13(6-8-16(17)23)21-25-18-11-14(22)7-9-19(18)27-21/h2-11H,1H3,(H,24,26)

InChI Key

FXZLPNHAXZNKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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